molecular formula C9H9BClF3KNO B1409287 Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate CAS No. 1705578-16-0

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Cat. No. B1409287
M. Wt: 289.53 g/mol
InChI Key: ZHYGGFLESBOHIW-UHFFFAOYSA-N
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Description

Potassium trifluoroborate salts are a class of nucleophilic boron reagents that have emerged as significant players in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared and are indefinitely stable to air and moisture . They are used in the synthesis of various natural products and biologically significant analogues .


Synthesis Analysis

Potassium trifluoroborate salts can be prepared using a variety of routes . A new synthetic method for the preparation of potassium organotrifluoroborates involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates can be prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .


Chemical Reactions Analysis

Potassium trifluoroborate salts are used in Suzuki-Miyaura cross-coupling reactions . They are also used in Rh-catalyzed addition reactions . Initial investigations focused on the cross-coupling of these alkyltrifluoroborates with aryl- and 1-alkenyl trifluoromethanesulfonates .


Physical And Chemical Properties Analysis

Potassium trifluoroborate salts are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .

Scientific Research Applications

  • Synthesis and Cross-Coupling Reactions : Potassium Boc-protected aminomethyltrifluoroborate, a primary aminomethyl equivalent, was successfully synthesized through a "one-pot" process and used in Suzuki-Miyaura cross-coupling reactions with a variety of both aryl and hetaryl chlorides, yielding good to excellent results (Molander & Shin, 2011).

  • Copper-Catalyzed Trifluoromethylation : Potassium (trifluoromethyl)trimethoxyborate was introduced as a new CF(3) nucleophile source in copper-catalyzed trifluoromethylation reactions. This approach allows the conversion of various aryl iodides into benzotrifluorides under mild, base-free conditions (Knauber et al., 2011).

  • Hydrogenation to β-Trifluoromethylstyrenes : A Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate provided either the (Z)- or (E)-isomer of the vinylborate in high purity. This process allowed the synthesis of various (Z)- or (E)-β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).

  • Improved Synthesis Techniques : The improved synthesis of potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been developed, highlighting its potential as a valuable reagent in various chemical applications (Molander & Hoag, 2003).

  • Lewis Acid Promoted Reactions : Potassium phenylethynyltrifluoroborate and potassium styryltrifluoroborates reacted with α,α-dichlorinated aldimines in the presence of BF3·OEt2 as a Lewis acid, yielding functionalized propargylamines and allylamines (Stas & Tehrani, 2007).

Safety And Hazards

Potassium trifluoroborate salts can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability . Future research may focus on the application of chiral biphenol catalysts and trifluoroborate salts to overcome the limitations of current methods .

properties

IUPAC Name

potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYGGFLESBOHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

CAS RN

1705578-16-0
Record name Borate(1-), [3-[(3-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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